(E)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
The compound is a derivative of the 3,4-dimethoxyphenyl group . It’s likely to be an organic compound with potential applications in various fields.
Synthesis Analysis
While specific synthesis information for this compound is not available, related compounds such as (E)-1-(3′,4′-dimethoxyphenyl) butadiene have been used in anti-tumorigenic applications . Another related compound, (E)-1-(3,4-DIMETHOXYPHENYL)-3-(2-PHENYL-4-O-TOLYL-4H-CHROMEN-3-YL)PROP-2-EN-1-ONE, has been mentioned in the context of chemical properties .
Scientific Research Applications
Vibrational Spectroscopic Investigations and Molecular Docking Studies
Research on similar pyrazole derivatives highlights their significance in industrial and biological fields. One study investigated N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide through quantum chemical studies, vibrational spectroscopic investigations, and molecular docking. These studies reveal the compound's potential as an inhibitor of CDK2s, showcasing its relevance in cancer research and treatment strategies (Pillai et al., 2017).
Antioxidant and Anticancer Activities
Several studies have synthesized and evaluated pyrazole-based heterocycles for their biological activities. For instance, novel pyrazole- and isoxazole-based heterocycles demonstrated significant anti-HSV-1 and cytotoxic activities (Dawood et al., 2011). Another research synthesized (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide and investigated its in vitro antidiabetic and antioxidant activities, suggesting potential for therapeutic applications (Karrouchi et al., 2020).
Corrosion Protection Behavior
The application of carbohydrazide-pyrazole compounds for corrosion protection of mild steel in acidic solutions was studied, demonstrating their effectiveness as corrosion inhibitors. This application is particularly relevant in industrial settings where corrosion resistance is crucial (Paul et al., 2020).
Magnetic Studies and Molecular Modeling
The synthesis and characterization of tetranuclear Cu4(II), Ni4(II) square grids, and a dicopper(II) complex using heterocycle-based ligands were conducted. These studies contribute to the understanding of molecular interactions and magnetic properties, relevant in material science and electronics (Mandal et al., 2011).
Antimicrobial and Antitumor Agents
Research into the synthesis of novel pyrazole derivatives has shown promising results in the development of antimicrobial and anticancer agents. These compounds display significant activity against various cancer cell lines, highlighting their potential in therapeutic applications (Ningaiah et al., 2014).
Future Directions
While specific future directions for this compound are not available, related compounds have shown potential in various applications. For example, (E)-1-(3′,4′-dimethoxyphenyl) butadiene has shown anti-tumorigenic effects in various carcinomas . Another study discusses the potential of lignin peroxidase in the degradation of lignin and its aromatic derivative compounds .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various cellular targets, influencing processes such as melanogenesis
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been shown to exert their effects through reactive oxygen species (ros) mediated apoptosis in cancer cells . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, it might modulate genes involved in glutathione metabolism, which plays a crucial role in maintaining cellular redox balance .
Pharmacokinetics
The compound’s molecular structure, as determined by x-ray analysis , could provide insights into its potential pharmacokinetic properties.
Result of Action
Related compounds have been shown to exert antitumor activity through ros-mediated apoptosis in cancer cells . This suggests that this compound might have similar effects.
Properties
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-9-7-12(18-16-9)15(20)19-17-10(2)11-5-6-13(21-3)14(8-11)22-4/h5-8H,1-4H3,(H,16,18)(H,19,20)/b17-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJAMJPKYVCVBO-LICLKQGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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